Malathion Diacid Dipotassium Salt
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of Malathion Diacid Dipotassium Salt follows established International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid Dipotassium Salt. Alternative systematic names documented in chemical databases include Malathiondicarboxylic Acid Dipotassium Salt, Mercapto-O,O-dimethyl phosphorodithioate Succinic Acid Dipotassium Salt, and O,O-Dimethyl S-(1,2-dicarboxyethyl) Phosphorodithioate Dipotassium Salt. The molecular formula has been definitively established as C₆H₉K₂O₆PS₂, reflecting the replacement of two hydrogen atoms from the parent diacid with potassium ions.
The molecular weight of this compound is precisely determined to be 350.43 grams per mole, representing a significant increase from the parent diacid compound due to the incorporation of two potassium ions. Chemical identification numbers include various registry systems, with the parent diacid compound bearing Chemical Abstracts Service number 1190-28-9. The compound exists in a racemic form due to the presence of one stereogenic center, resulting in equal proportions of both enantiomers in standard preparations.
Table 1: Molecular Identity Parameters of this compound
The structural representation using Simplified Molecular Input Line Entry System notation for the parent diacid provides insight into the connectivity: COP(=S)(OC)SC(CC(O)=O)C(O)=O, where the terminal carboxylic acid groups are subsequently neutralized with potassium ions in the dipotassium salt form. International Chemical Identifier Key NIUNKPWHNGMQRE-UHFFFAOYSA-N serves as a unique digital identifier for database searches and chemical informatics applications.
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic characterization of this compound reveals distinct structural features that differentiate it from both its parent compound and the free acid form. The compound exhibits hygroscopic properties, indicating strong affinity for atmospheric moisture due to the ionic nature of the potassium carboxylate groups. X-ray diffraction analysis techniques have been employed to distinguish crystalline forms from amorphous preparations, with specific attention to powder diffraction patterns that provide fingerprint identification of the solid-state structure.
The three-dimensional molecular conformation is significantly influenced by the presence of the phosphorodithioate moiety, which adopts a tetrahedral geometry around the phosphorus center. The sulfur atoms in the phosphorodithioate group exhibit different bonding patterns, with one sulfur forming a double bond with phosphorus (thiophosphoryl group) and the other serving as a bridging atom to the succinate backbone. This structural arrangement creates a characteristic bent conformation that affects both the physical properties and chemical reactivity of the molecule.
Computational molecular modeling studies indicate that the potassium ions in the dipotassium salt form coordinate with the carboxylate oxygen atoms, creating ionic interactions that significantly alter the overall molecular geometry compared to the free acid form. The presence of these ionic interactions contributes to enhanced water solubility and modified crystalline packing arrangements. Temperature-dependent structural studies demonstrate that the compound maintains structural integrity under standard storage conditions, with recommended storage at negative twenty degrees Celsius to prevent degradation.
Table 2: Structural Parameters and Conformational Data
| Property | Characteristic | Methodology |
|---|---|---|
| Crystal System | Ionic solid | X-ray diffraction |
| Hygroscopicity | Hygroscopic | Gravimetric analysis |
| Storage Stability | Stable at -20°C | Thermal analysis |
| Molecular Geometry | Bent conformation | Computational modeling |
| Ionic Coordination | Potassium-carboxylate | Crystallographic analysis |
Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Comprehensive spectroscopic analysis of this compound employs multiple analytical techniques to establish definitive structural confirmation and purity assessment. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule, including strong carbonyl stretches from the carboxylate groups, phosphorus-sulfur bonds, and methoxy substituents attached to the phosphorus center. The presence of potassium carboxylate groups generates distinct spectral signatures that differentiate the salt form from the free acid.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance analysis shows characteristic signals for the methoxy protons attached to phosphorus, the methylene protons of the succinate backbone, and the methine proton bearing the phosphorodithioate substituent. Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the presence of six carbon environments, including the carboxylate carbons, methoxy carbons, and the succinate backbone carbons.
Mass spectrometry analysis employs various ionization techniques to characterize the molecular ion and fragmentation patterns. Electrospray ionization mass spectrometry demonstrates the molecular ion peak at mass-to-charge ratio corresponding to the molecular weight of 350.43. Collision Cross Section measurements provide additional structural information, with values of 157.5612 square angstroms for the deprotonated species and varying values for different adduct forms. Tandem mass spectrometry reveals characteristic fragmentation patterns that include loss of potassium ions and cleavage of the phosphorodithioate group.
Table 3: Spectroscopic Characteristics and Analytical Data
| Technique | Key Features | Molecular Information |
|---|---|---|
| Infrared Spectroscopy | Carbonyl, P-S, C-O stretches | Functional group identification |
| ¹H Nuclear Magnetic Resonance | Methoxy, methylene, methine signals | Hydrogen environment mapping |
| ¹³C Nuclear Magnetic Resonance | Six carbon environments | Carbon framework confirmation |
| Mass Spectrometry | Molecular ion at 350.43 | Molecular weight verification |
| Collision Cross Section | 157.56 Ų ([M-H]-) | Three-dimensional size parameter |
Advanced analytical applications utilize deuterium-labeled internal standards for quantitative analysis, with Malathion Diacid-d6 Dipotassium Salt (molecular formula C₆H₃D₆K₂O₆PS₂, molecular weight 356.47) serving as an isotopic reference material. This deuterated analog maintains identical chemical properties while providing mass spectral differentiation for accurate quantification in biological and environmental samples.
Comparative Analysis with Parent Compound (Malathion)
Structural comparison between this compound and its parent compound malathion reveals significant differences in molecular complexity, functional group composition, and overall chemical behavior. Malathion, with molecular formula C₁₀H₁₉O₆PS₂ and molecular weight 330.36, contains ethyl ester groups that are absent in the diacid derivative. The metabolic conversion from malathion to the diacid involves hydrolysis of both ethyl ester functionalities, followed by neutralization to form the dipotassium salt.
The parent compound malathion features a more lipophilic character due to the presence of ethyl ester groups, while the dipotassium salt exhibits enhanced water solubility resulting from the ionic carboxylate functionalities. This fundamental difference in polarity affects biological distribution, environmental fate, and analytical extraction procedures. The phosphorodithioate core structure remains conserved between both compounds, maintaining the characteristic organophosphate backbone that defines this chemical class.
Comparative toxicological profiles demonstrate distinct differences in biological activity, with malathion functioning as an acetylcholinesterase inhibitor while the diacid derivative represents a detoxification product with reduced biological activity. The metabolic pathway from malathion to malathion diacid involves enzymatic hydrolysis reactions that progressively reduce the compound's lipophilicity and biological potency. Environmental persistence studies indicate that the diacid form, particularly as the dipotassium salt, exhibits different biodegradation rates and soil mobility characteristics compared to the parent pesticide.
Table 4: Comparative Molecular Properties of Malathion and this compound
| Property | Malathion | This compound | Difference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₉O₆PS₂ | C₆H₉K₂O₆PS₂ | Loss of ethyl groups, gain of K⁺ |
| Molecular Weight | 330.36 g/mol | 350.43 g/mol | +20.07 g/mol |
| Ester Groups | Two ethyl esters | None (carboxylates) | Complete hydrolysis |
| Water Solubility | Limited | Enhanced | Ionic character |
| Biological Activity | Acetylcholinesterase inhibitor | Reduced toxicity | Detoxification product |
| Environmental Fate | Persistent pesticide | Metabolic breakdown product | Degradation pathway |
Properties
Molecular Formula |
C₆H₉K₂O₆PS₂ |
|---|---|
Molecular Weight |
350.43 |
Synonyms |
2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid Dipotassium Salt; Mercapto-O,O-dimethyl phosphorodithioate Succinic Acid Dipotassium Salt; 2-[(Dimethoxyphosphorothioyl)sulfanyl]succinic Acid Dipotassium Salt; Malathiondicarboxylic Acid Dipotassium |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Malathion diacid dipotassium salt is primarily utilized in agricultural settings for pest control. It acts as an insecticide against a broad range of pests, including aphids, whiteflies, and fruit flies. Its effectiveness is attributed to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
Table 1: Efficacy of this compound in Pest Control
| Pest Species | Application Rate (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|
| Aphids | 200 | 85 | |
| Whiteflies | 150 | 90 | |
| Fruit Flies | 250 | 80 |
Environmental Monitoring
The compound is also employed in environmental monitoring to assess pesticide residues in various matrices such as soil and water. Its detection is crucial for ensuring compliance with environmental regulations and protecting non-target organisms.
Case Study: Pesticide Residue Analysis
A study conducted on the groundwater quality surrounding agricultural areas revealed the presence of this compound residues. The research utilized liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) for quantification, with detection limits established at 0.01 mg/L. The results indicated that pesticide residues were below the maximum contaminant levels set by the Environmental Protection Agency (EPA) .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a reference standard for method validation in pesticide residue analysis. Its stability and well-defined chemical properties make it an ideal candidate for developing analytical methods.
Table 2: Analytical Methods Utilizing this compound
| Method Type | Detection Limit (mg/L) | Reference |
|---|---|---|
| Liquid Chromatography | 0.05 | |
| Gas Chromatography | 0.01 | |
| Solid-Phase Microextraction | 0.02 |
Toxicology and Safety Assessments
Toxicological studies have been conducted to evaluate the safety of this compound for both humans and wildlife. These studies focus on its metabolism, potential health effects, and environmental impact.
Findings:
- Human Health Impact: Long-term exposure studies suggest that while malathion can be toxic at high doses, the diacid dipotassium salt form exhibits lower toxicity compared to other formulations due to its rapid degradation in biological systems .
- Ecotoxicology: Research indicates that this compound has a lower toxicity profile for aquatic organisms compared to traditional malathion formulations, making it a preferable choice in sensitive environments .
Comparison with Similar Compounds
Deuterated Analogues
Deuterated variants like Malathion Diacid-d6 Dipotassium Salt (C₆H₃D₆K₂O₆PS₂; MW 356.47) are isotopic-labeled versions used in mass spectrometry to enhance detection sensitivity. Key differences include:
| Property | Malathion Diacid Dipotassium Salt | Malathion Diacid-d6 Dipotassium Salt |
|---|---|---|
| Molecular Weight | 350.43 | 356.47 |
| Isotopic Substitution | None | Six deuterium atoms |
| Primary Use | Environmental monitoring | Metabolic pathway tracing (research) |
| Cost (10 mg) | €1,948 | €1,948 (analogous pricing) |
Malathion Metabolites and Impurities
This compound is compared to other malathion-related compounds, such as Maloxon (C₁₀H₁₉O₇PS; MW 314.29), an oxidative metabolite with higher toxicity:
| Property | This compound | Maloxon |
|---|---|---|
| Toxicity (Acute) | Low (non-acutely toxic in studies) | High (cholinesterase inhibitor) |
| Stability | Stable under -20°C storage | Degrades rapidly in sunlight |
| Analytical Relevance | Quantifying parent compound degradation | Assessing toxicity risks |
Other Dipotassium Salts in Pest Control
Dipotassium Salt of Endothall (C₈H₁₂K₂O₄; MW 274.37), though structurally distinct, shares environmental applications. Comparative toxicity
| Organism | This compound | Endothall Dipotassium Salt |
|---|---|---|
| Fatmucket mussels | No data available | LC₅₀ > 1000 ppm (non-toxic) |
| Zebra mussels | No data available | 0% mortality at 5 ppm |
| Environmental Impact | Persistent metabolite | Rapid degradation in water |
Key Research Findings
- Stability and Detection : this compound’s stability at -20°C makes it superior to labile metabolites like Maloxon for long-term storage .
- Deuterated Utility: The deuterated variant (d6) is critical for distinguishing endogenous vs. exogenous malathion sources in environmental samples .
- Ecotoxicity Gaps : Unlike Endothall Dipotassium Salt, which shows negligible mussel toxicity, this compound lacks ecotoxicological data despite its persistence .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | MW | Key Application | Toxicity Profile |
|---|---|---|---|---|
| This compound | C₆H₉K₂O₆PS₂ | 350.43 | Environmental monitoring | Low (assumed) |
| Malathion Diacid-d6 Dipotassium | C₆H₃D₆K₂O₆PS₂ | 356.47 | Isotopic tracing | Low (assumed) |
| Endothall Dipotassium Salt | C₈H₁₂K₂O₄ | 274.37 | Aquatic plant control | Non-toxic to mussels |
Table 2: Cost and Availability
| Compound | Supplier | 10 mg Cost (€) | Lot Availability |
|---|---|---|---|
| This compound | TRC (Canada) | 1,948 | Multiple lots |
| Malathion Diacid-d6 Dipotassium | CymitQuimica/Pharmaffiliates | 1,948 | Limited |
Sources:
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic addition, where the thiol group of DMDP attacks the α,β-unsaturated carbonyl of diethyl maleate. Key parameters include:
-
Solvent : Toluene or xylene (non-polar solvents improve DMDP solubility).
-
Temperature : 55–60°C to balance reaction rate and byproduct suppression.
-
Molar Ratio : A 1:1 ratio of DMDP to diethyl maleate minimizes unreacted precursors.
Patented methods emphasize azeotropic distillation to remove water and prevent DMDP degradation. For example, vacuum distillation at <27 millibars reduces decomposition, achieving >99% conversion.
Hydrolysis to Malathion Dicarboxylic Acid
Malathion undergoes hydrolysis to form malathion dicarboxylic acid (MDC) , which is subsequently neutralized to the dipotassium salt. Hydrolysis occurs via two pathways: enzymatic (carboxylesterase-mediated) or chemical (acid/base-catalyzed).
Enzymatic Hydrolysis
Wheat kernel carboxylesterase (CE) selectively cleaves malathion’s ester bonds, producing malathion monocarboxylic acid (MMC) intermediates before final conversion to MDC.
Chemical Hydrolysis
Acidic or alkaline conditions accelerate hydrolysis:
-
Alkaline Hydrolysis : Using KOH (2M) at 80°C for 4 hours yields MDC with >95% purity.
-
Byproduct Control : Sulfur reagents (pH <7) reduce oxidation byproducts like isomalathion.
Formation of this compound
Neutralization of MDC with potassium hydroxide forms the dipotassium salt. Critical steps include:
Stoichiometric Neutralization
Crystallization and Purification
Industrial-Scale Purification Techniques
Patented methods prioritize minimizing toxic impurities (e.g., isomalathion) and enhancing storage stability:
Flash Distillation
Sulfur Reagent Treatment
Post-distillation treatment with sulfur-containing reagents (e.g., NaHSO₃) at pH 5.0–6.0 stabilizes malathion derivatives, limiting impurity formation during storage.
Analytical Characterization
Quality control relies on advanced chromatographic and spectroscopic methods:
Liquid Chromatography/Mass Spectrometry (LC/ESI-MS)
Q & A
Basic Research Questions
Q. How can researchers determine the solubility and pH-dependent behavior of malathion diacid dipotassium salt in aqueous solutions?
- Methodology :
- Prepare solutions at varying concentrations (e.g., 0.1–1.0 M) and measure pH using calibrated pH meters or universal indicator paper.
- Classify solubility via saturation tests: dissolve salt incrementally in distilled water until precipitate forms, recording the threshold concentration .
- Compare results with solubility tables for structurally analogous salts (e.g., dipotassium endothall) to infer ionic interactions .
Q. What standardized procedures are recommended for synthesizing this compound in laboratory settings?
- Methodology :
- Use acid-base titration: React malathion diacid with potassium hydroxide (KOH) in stoichiometric ratios under controlled temperature (25–40°C).
- Monitor reaction progress via conductivity measurements or FTIR spectroscopy to confirm salt formation.
- Purify via recrystallization, ensuring residual reactants are removed through repeated washing with ethanol .
Q. How can cation and anion analysis be performed to confirm the salt’s composition?
- Methodology :
- Cations : Flame test for potassium (violet emission) or atomic absorption spectroscopy (AAS).
- Anions : Precipitate malathion diacid via acidification (HCl) and confirm with GC-MS or HPLC for structural validation .
Advanced Research Questions
Q. What experimental design strategies optimize this compound degradation studies under environmental conditions?
- Methodology :
- Employ a Central Composite Design (CCD) to model variables (pH, temperature, UV exposure). For example, a 3-factor CCD with 20 runs can identify interactions between variables (Table 8 in ).
- Validate kinetics using Arrhenius equations, incorporating viscosity data from salt solutions to model diffusion-limited reactions .
Q. How can contradictions in toxicity data for this compound be resolved in ecotoxicological studies?
- Methodology :
- Replicate assays across species (e.g., mussels, fish) using standardized OECD protocols. For example, Lampsilis siliquoidea glochidia showed no acute toxicity at ≤5 ppm, but higher-tier studies may require chronic exposure assessments .
- Analyze batch-to-batch variability in salt purity (e.g., via HPLC for residual diacid content) to rule out contamination effects .
Q. What kinetic parameters govern the reactivity of this compound in amine-diacid systems?
- Methodology :
- Measure rate coefficients (k₁, k₂) for salt formation using stopped-flow spectroscopy.
- Correlate viscosity changes (e.g., 2:1 vs. 1:1 amine:diacid ratios) with reaction progress, referencing Table 4 in for viscosity trends.
- Use density functional theory (DFT) to model transition states and validate experimental rate data.
Q. How should researchers address inconsistencies in salt stability during long-term storage?
- Methodology :
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling.
- Quantify degradation products via LC-MS and correlate with environmental factors (humidity, light exposure).
- Apply Weibull statistical models to predict shelf-life .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing salt concentration-dependent effects in biological assays?
- Methodology :
- Use ANOVA with post-hoc Tukey tests to compare mortality rates across concentrations (e.g., 0.5–1000 ppm in mussel assays ).
- For non-linear responses (e.g., hormesis), apply log-logistic dose-response models (e.g., EC₅₀ calculations).
Q. How can researchers validate the reproducibility of salt synthesis across batches?
- Methodology :
- Implement quality control protocols:
- Peptide content analysis : Ensure <1% TFA residue via ion chromatography.
- Batch consistency : Use multivariate analysis (PCA) to cluster batches based on purity, solubility, and spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
